molecular formula C10H14O5 B13890386 Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate

Cat. No.: B13890386
M. Wt: 214.21 g/mol
InChI Key: KZUIOBUCVHOGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate (CAS 2920404-85-7, Molecular Formula C10H14O5, Molecular Weight 214.22 g/mol) is a sophisticated bicyclic building block of significant value in medicinal chemistry and drug discovery. Its primary research application is as a saturated, three-dimensional bioisostere for meta -substituted benzene rings . Replacing flat aromatic rings with this rigid, sp3-rich scaffold is a proven strategy to improve key physicochemical properties of drug candidates, as demonstrated by its successful incorporation into the anticancer drug Sonidegib, which resulted in a patent-free analogue with nanomolar potency, reduced lipophilicity, and a greater than 500% improvement in aqueous solubility . The 3-oxabicyclo[3.1.1]heptane core mimics the geometric arrangement and exit vectors of meta -benzene while introducing beneficial properties such as enhanced metabolic stability and improved permeability . The dimethyl ester functionalization of this molecule provides versatile handles for further synthetic modification, allowing researchers to readily generate diverse chemical libraries. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate

InChI

InChI=1S/C10H14O5/c1-13-7(11)9-3-10(4-9,6-15-5-9)8(12)14-2/h3-6H2,1-2H3

InChI Key

KZUIOBUCVHOGFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(COC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate

Acid-Mediated Isomerization of (2-Oxaspiro[3.3]heptan-6-yl)methanols

The most recent and prominent method for preparing 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, including the dimethyl dicarboxylate derivative, involves an acid-catalyzed isomerization reaction. This approach was reported in a 2025 Organic Letters publication and related ChemRxiv preprint, describing the synthesis of 3-oxabicyclo[3.1.1]heptane scaffolds as isosteres of meta-substituted benzenes.

Key Features of the Method:
  • Starting Material: (2-Oxaspiro[3.3]heptan-6-yl)methanols with appropriate substitution.
  • Catalyst: Catalytic quantities of pyridinium chloride (PyrHCl).
  • Reaction Conditions: Mild acid-mediated isomerization under controlled temperature.
  • Outcome: Conversion of the spirocyclic methanol precursors into the bicyclic 3-oxabicyclo[3.1.1]heptane core with 1,5-disubstitution pattern.

This method provides a straightforward, efficient route to the desired bicyclic scaffold with good control over stereochemistry and functional group tolerance. It is particularly suitable for preparing building blocks for medicinal chemistry applications.

Parameter Details
Starting Material (2-Oxaspiro[3.3]heptan-6-yl)methanols
Catalyst Pyridinium chloride (PyrHCl), catalytic
Reaction Type Acid-mediated isomerization
Temperature Mild (typically room temperature to moderate heating)
Product 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes
Advantages Mild conditions, good stereochemical control, scalable

This method was demonstrated to be versatile by preparing various derivatives and incorporating the bicyclic motif into drug molecules such as the anticancer agent Sonidegib, leading to improved drug-like properties.

Alternative Synthetic Routes and Related Processes

While the acid-mediated isomerization is the most direct and recent method, related bicyclic compounds with similar ring systems have been prepared by other synthetic strategies, which can inform the preparation of the target compound:

  • Cyclization Strategies: Formation of the bicyclic core via intramolecular cyclization of suitably functionalized precursors, often involving nucleophilic attack on epoxides or halohydrins.
  • Spirocyclic Intermediates: Use of spirocyclic intermediates such as oxaspiro compounds, which upon rearrangement or ring expansion yield the bicyclic oxabicycloheptane framework.
  • Functional Group Transformations: Esterification steps to introduce the dimethyl dicarboxylate groups after the bicyclic core is constructed.

Although specific detailed procedures for this compound via these alternative routes are less documented in open literature, patent literature on related bicyclic compounds (e.g., azabicyclo derivatives) suggests that multi-step synthetic sequences involving ring closures and functional group modifications are feasible.

Comparative Analysis of Preparation Methods

Aspect Acid-Mediated Isomerization Alternative Cyclization Routes
Starting Material (2-Oxaspiro[3.3]heptan-6-yl)methanols Various functionalized precursors
Catalysts/Reagents Pyridinium chloride (catalytic acid) Lewis acids, bases, or other catalysts
Reaction Conditions Mild, often room temperature to moderate heating Variable; sometimes harsher or multi-step
Stereochemical Control Good, due to mild conditions and catalyst choice Depends on reaction; may require chiral auxiliaries
Scalability Demonstrated scalable Variable; often more complex
Functional Group Tolerance High Variable
Yield and Purity Generally good yields reported Variable, depending on route
Application in Medicinal Chemistry Directly applicable, demonstrated incorporation into drug candidates Less direct, may require additional steps

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in ring topology, substituents, or functional groups:

Compound Name CAS Number Molecular Formula Key Structural Features
Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate 2940861-58-3 C10H14O5* 3-oxa bridge, bicyclo[3.1.1]heptane core
1,5-Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate 75328-54-0 C11H16O4 No oxygen bridge; bicyclo[3.1.1]heptane core
Dimethyl bicyclo[3.2.0]heptane-1,5-dicarboxylate Not provided C11H16O4 Bicyclo[3.2.0]heptane core (different ring fusion)
Dimethyl furan-2,5-dicarboxylate (FDME) Not provided C8H8O6 Planar furan ring with ester groups

*Note: The molecular formula for this compound is inferred based on structural analysis (replacement of a CH2 group with O in the bicyclo core) .

Structural and Functional Differences

The bicyclo[3.2.0]heptane derivative () features a fused 5- and 4-membered ring system, reducing ring strain compared to the bicyclo[3.1.1] framework .

Synthetic Accessibility: Dimethyl bicyclo[3.2.0]heptane-1,5-dicarboxylate is synthesized via distillation of crude reaction mixtures, yielding 89% purity (bp 75.5–76°C at 0.2 mm Hg) .

Physical Properties: The non-oxa analog (CAS: 75328-54-0) has a molecular weight of 212.24 g/mol (C11H16O4), while the 3-oxa variant’s inferred formula (C10H14O5) suggests higher polarity and lower volatility . FDME (Dimethyl furan-2,5-dicarboxylate) is a planar, aromatic system with distinct electronic properties, making it suitable for polymer production (e.g., PEF) .

Biological Activity

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate (CAS: 2920404-85-7) is a bicyclic compound characterized by its unique structural configuration, which includes an oxabicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

This compound has the molecular formula C10H14O5C_{10}H_{14}O_5 and a molecular weight of approximately 214.22 g/mol. Its structure includes two carboxylate groups, which significantly influence its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H14O5
Molecular Weight214.22 g/mol
CAS Number2920404-85-7
IUPAC NameThis compound

Therapeutic Potential

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies have suggested that derivatives of this compound can enhance the effectiveness of anticancer drugs by improving their physicochemical properties such as permeability and metabolic stability .
  • Anti-inflammatory Properties : The compound's structural features may contribute to anti-inflammatory effects, although specific studies are still required to confirm this activity .
  • Interactions with Biological Macromolecules : Ongoing research is investigating the interactions between this compound and various biological macromolecules, which could provide insights into its mechanism of action and potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study on Anticancer Properties

A study demonstrated that incorporating the oxa-BCH structure into anticancer drug formulations improved solubility and bioavailability, leading to enhanced therapeutic outcomes in preclinical models .

Synthesis and Biological Evaluation

Research also focused on synthesizing various derivatives of this compound to evaluate their biological activities systematically. The findings indicated that modifications to the bicyclic structure could lead to compounds with significantly different biological profiles .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate in laboratory settings?

  • Methodological Answer : Strict adherence to hazard codes is essential. Use PPE (gloves, goggles, lab coats) per P280 . Work in a fume hood (P271) to avoid inhalation (P260/P261) and ensure no skin contact (P262). Store away from ignition sources (P210) and avoid environmental release (P273). Conduct a pre-experiment risk assessment using SDS guidelines for similar bicyclic esters .

Q. How is this compound synthesized, and what purification methods ensure high yields?

  • Methodological Answer : Synthesis often involves Diels-Alder or [2+2] cycloaddition reactions with dimethyl acetylenedicarboxylate derivatives. For example, cyclization of dienophiles in anhydrous toluene at 80–100°C with Lewis acid catalysts (e.g., BF₃·Et₂O) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm bicyclic ester geometry and substituent positions. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight. Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with internal standards .

Advanced Research Questions

Q. How to design experiments to probe the compound’s reactivity in photochemical [2+2] cycloadditions?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor reaction kinetics under controlled light (λ = 300–350 nm). Optimize solvent polarity (e.g., acetonitrile vs. THF) and catalyst loading (e.g., Ru(bpy)₃²⁺). Compare regioisomer ratios via 1H^1H-NMR integration and DFT calculations to predict transition states .

Q. How to resolve contradictory data on stability under acidic vs. alkaline conditions?

  • Methodological Answer : Conduct pH-dependent stability assays (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Use Arrhenius plots to extrapolate shelf-life. Cross-validate with LC-MS to identify hydrolysis byproducts (e.g., dicarboxylic acids). Replicate experiments with buffer controls to isolate pH effects .

Q. What methodologies evaluate its environmental persistence and ecotoxicology?

  • Methodological Answer : Follow OECD Test Guidelines:

  • Hydrolysis : Expose to pH 4, 7, and 9 buffers; quantify half-life via UV absorbance.
  • Bioaccumulation : Use OECD 305 model with zebrafish; measure BCF (bioconcentration factor).
  • Microbial Toxicity : Perform ISO 11348-3 luminescent bacteria assay (EC₅₀ determination).
    Correlate results with computational models (EPI Suite) for risk prioritization .

Data Contradiction and Validation Strategies

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Re-measure using DSC (differential scanning calorimetry) at 5°C/min under nitrogen. Cross-check NMR spectra with databases (e.g., PubChem, Reaxys). Validate via interlaboratory comparisons using standardized protocols (e.g., ISO/IEC 17025) .

Q. What experimental controls are critical when studying catalytic asymmetric derivatization?

  • Methodological Answer : Include (1) achiral catalysts (e.g., DMAP) to rule out non-enantioselective pathways, (2) chiral additives (e.g., BINOL) to test ligand effects, and (3) racemic controls for ee determination via chiral HPLC (Chiralpak IA column) .

Regulatory and Compliance Considerations

Q. What regulatory frameworks apply to its use in cross-border collaborative research?

  • Methodological Answer : Comply with REACH (ECHA) for EU collaborations (pre-registration for >1 ton/year). In the U.S., adhere to TSCA inventory requirements. For environmental release studies, follow OECD GLP standards and document disposal per EPA 40 CFR §261.5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.